[2-(9H-Fluoren-2-yl)-2-oxoethyl](dimethyl)sulfanium bromide
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Overview
Description
2-(9H-Fluoren-2-yl)-2-oxoethylsulfanium bromide is a chemical compound that features a fluorenyl group attached to a sulfonium center
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-Fluoren-2-yl)-2-oxoethylsulfanium bromide typically involves the reaction of fluorenone with dimethyl sulfide in the presence of a brominating agent. The reaction conditions often include a solvent such as dichloromethane and a catalyst to facilitate the formation of the sulfonium bromide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.
Chemical Reactions Analysis
Types of Reactions
2-(9H-Fluoren-2-yl)-2-oxoethylsulfanium bromide can undergo various chemical reactions, including:
Oxidation: The sulfonium center can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiolates or amines can be used under mild conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding sulfide.
Substitution: Various substituted sulfonium compounds.
Scientific Research Applications
Chemistry
In chemistry,
Properties
CAS No. |
873089-66-8 |
---|---|
Molecular Formula |
C17H17BrOS |
Molecular Weight |
349.3 g/mol |
IUPAC Name |
[2-(9H-fluoren-2-yl)-2-oxoethyl]-dimethylsulfanium;bromide |
InChI |
InChI=1S/C17H17OS.BrH/c1-19(2)11-17(18)13-7-8-16-14(10-13)9-12-5-3-4-6-15(12)16;/h3-8,10H,9,11H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
UKFGWCWWLSTAMK-UHFFFAOYSA-M |
Canonical SMILES |
C[S+](C)CC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2.[Br-] |
Origin of Product |
United States |
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